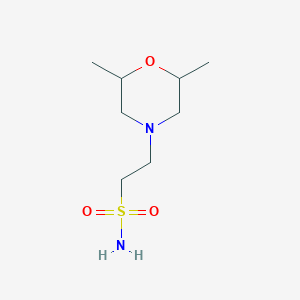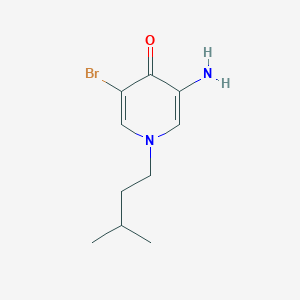
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a bromine atom at the 5-position, an amino group at the 3-position, and a 3-methylbutyl substituent at the 1-position of the dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the starting materials would include a brominated aldehyde, a β-keto ester, and 3-methylbutylamine.
-
Bromination: : The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction, efficient bromination techniques, and scalable amination processes. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dihydropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
Medicinally, dihydropyridine derivatives are known for their role as calcium channel blockers. This compound could be investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases, such as hypertension and angina.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one would depend on its specific application. As a dihydropyridine derivative, it may interact with calcium channels, inhibiting calcium influx into cells. This can lead to vasodilation and reduced blood pressure in the context of cardiovascular applications. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. The presence of the bromine atom and the 3-methylbutyl group could influence its binding affinity to targets and its overall efficacy as a therapeutic agent.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
OGDYHTDQUCDKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


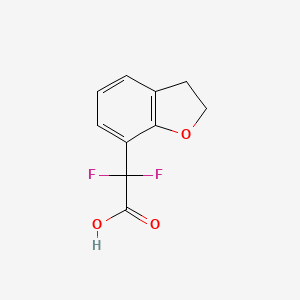
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
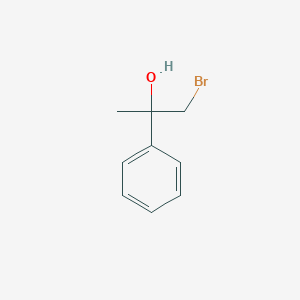
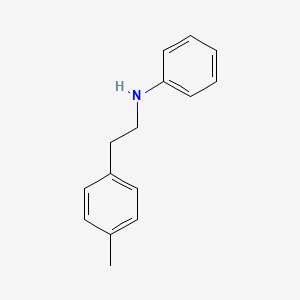
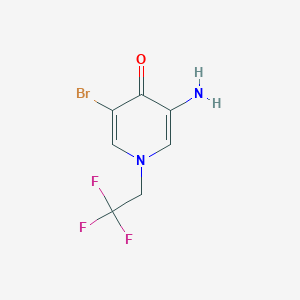
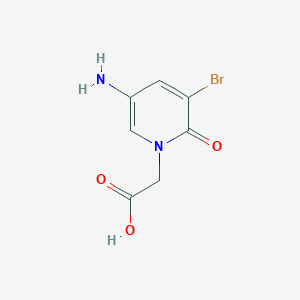
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
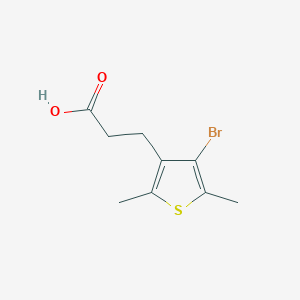
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
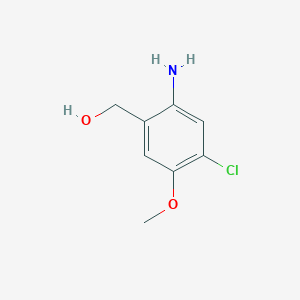
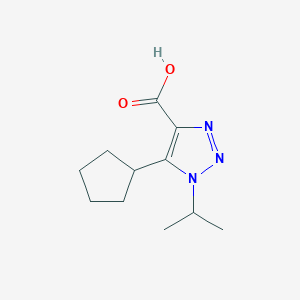
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
